

(R)-DTBM-SEGPHOS: A Comprehensive Technical Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3029178

[Get Quote](#)

(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, commonly known as **(R)-DTBM-SEGPHOS**, is a state-of-the-art chiral phosphine ligand renowned for its exceptional performance in asymmetric catalysis.^[1] Developed by Takasago International Corporation, this ligand has garnered significant attention from researchers in academia and the pharmaceutical industry for its ability to induce high enantioselectivity and catalytic activity in a wide array of chemical transformations.^[2] Its unique structural features, characterized by a narrow dihedral angle and bulky, electron-rich substituents, create a highly effective chiral environment around a metal center, making it a privileged ligand for the synthesis of enantiomerically pure compounds.^{[2][3]}

This technical guide provides an in-depth overview of **(R)-DTBM-SEGPHOS**, including its core properties, applications in catalysis with various transition metals, detailed experimental protocols for key reactions, and a summary of its performance data.

Core Properties of (R)-DTBM-SEGPHOS

(R)-DTBM-SEGPHOS is a white to light yellow crystalline solid that is air-sensitive and should be stored under an inert atmosphere. The defining characteristic of this ligand is its molecular architecture. The SEGPHOS backbone possesses a narrower dihedral angle compared to its predecessor, BINAP, which contributes to higher enantioselectivity and activity.^[2] The phosphorus atoms are functionalized with di(3,5-di-tert-butyl-4-methoxyphenyl) groups. These bulky and electron-donating substituents are crucial for creating a sterically demanding and

electron-rich chiral pocket around the coordinated metal, which in turn governs the stereochemical outcome of the catalyzed reaction.[4]

Property	Value
Chemical Formula	C ₇₄ H ₁₀₀ O ₈ P ₂
Molecular Weight	1179.53 g/mol [5]
CAS Number	566940-03-2[5]
Appearance	White to light yellow powder/crystal
Functional Group	Phosphine[5]
Storage	Store under inert gas, in a cool, dark place (<15°C)[6]

Applications in Asymmetric Catalysis

(R)-DTBM-SEGPHOS has proven to be a highly versatile ligand, forming highly active and selective catalysts with a range of transition metals, including rhodium, ruthenium, palladium, copper, and gold.[1][5]

Rhodium-Catalyzed Reactions

Complexes of rhodium with **(R)-DTBM-SEGPHOS** are particularly effective in asymmetric hydrogenation and cycloisomerization reactions. For instance, they have been successfully employed in the highly selective synthesis of seven-membered azaspiro compounds through a cascade cycloisomerization/Diels-Alder reaction.[7]

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-**(R)-DTBM-SEGPHOS** complexes are powerful catalysts for the asymmetric hydrogenation of various functionalized substrates, such as α -substituted β -keto esters, proceeding with dynamic kinetic resolution to afford products with high diastereo- and enantioselectivity.[1] They are also highly efficient for the hydrogenation of 2-pyridyl-substituted alkenes.[8]

Palladium-Catalyzed Kinetic Resolution

A notable application of **(R)-DTBM-SEGPHOS** is in palladium-catalyzed kinetic resolutions. The pre-catalyst $\text{Pd}((\text{R})\text{-DTBM-SEGphos})\text{Cl}_2$ has been successfully used for the kinetic resolution of tertiary propargylic alcohols, providing access to optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities.[9][10]

Copper-Catalyzed Hydroamination

In the realm of copper catalysis, **(R)-DTBM-SEGPHOS** has been instrumental in the development of enantioselective hydroamination of alkenes.[11][12] The bulky nature of the ligand is critical for achieving high reactivity and selectivity in the hydrocupration of unactivated olefins.[13]

Quantitative Data on Catalytic Performance

The following tables summarize the performance of **(R)-DTBM-SEGPHOS** in selected, representative catalytic reactions.

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][13][14]oxazin-3(4H)-ylidene)acetate Esters

Substrate	Product Yield (%)	Enantiomeric Excess (ee%)
Ethyl ester	>95	98
Methyl ester	>95	99
tert-Butyl ester	>95	97

Data is representative of typical results and may vary based on specific reaction conditions.

Table 2: Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

Substrate	Product	Yield (%)	Enantiomeric Excess (ee%)
2-phenyl-3-octyn-2-ol	(S)-2-phenyl-3-octyn-2-ol	46	98
2-(4-methoxyphenyl)-3-octyn-2-ol	(S)-2-(4-methoxyphenyl)-3-octyn-2-ol	45	99
2-(4-chlorophenyl)-3-octyn-2-ol	(S)-2-(4-chlorophenyl)-3-octyn-2-ol	44	91

Yields are for the recovered starting material. Data sourced from studies on **Pd((R)-DTBM-SEGphos)Cl₂** catalyzed reactions.[10]

Table 3: CuH-Catalyzed Hydroamination of Styrene Derivatives

Substrate	Product Yield (%)	Enantiomeric Excess (ee%)
Styrene	92	97
4-Methylstyrene	95	96
4-Chlorostyrene	89	97

Reaction conditions: Cu(OAc)₂ (2 mol %), **(R)-DTBM-SEGPHOS** (2.2 mol %), DEMS (2 mmol), THF, 40 °C. Data is representative of the literature.[11]

Experimental Protocols

General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral olefin.

Materials:

- Rhodium precursor (e.g., $[\text{Rh}(\text{COD})_2]\text{BF}_4$)
- **(R)-DTBM-SEGPHOS**
- Prochiral olefin substrate
- Anhydrous, degassed solvent (e.g., Dichloromethane, Methanol)
- High-purity hydrogen gas
- Autoclave or high-pressure reactor
- Schlenk line or glovebox

Procedure:

- In a glovebox or under an inert atmosphere, charge a glass vial or autoclave liner with the rhodium precursor (e.g., 1.0 mol%) and **(R)-DTBM-SEGPHOS** (e.g., 1.1 mol%).
- Add the anhydrous, degassed solvent to dissolve the catalyst components.
- Add the substrate (1.0 equiv) to the catalyst solution.
- Seal the reaction vessel and place it inside the autoclave.
- Purge the autoclave with hydrogen gas three to five times.
- Pressurize the autoclave to the desired pressure (e.g., 10-20 atm).
- Stir the reaction mixture at the desired temperature for the specified time, monitoring the reaction by TLC, GC, or LC-MS.
- Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
- Concentrate the reaction mixture under reduced pressure.
- Purify the product by column chromatography.

- Determine the enantiomeric excess of the product using chiral HPLC or GC.[14][15]

Protocol for Copper-Catalyzed Enantioselective Hydroamination of Alkenes

This protocol details the hydroamination of an alkene using a copper-**(R)-DTBM-SEGPHOS** catalyst.

Materials:

- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$)
- **(R)-DTBM-SEGPHOS**
- Alkene substrate (e.g., styrene derivative)
- Hydroxylamine ester (e.g., O-benzoyl-N,N-dibenzylhydroxylamine)
- Diethoxymethylsilane (DEMS)
- Anhydrous tetrahydrofuran (THF)
- Schlenk flask or sealed tube

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add $\text{Cu}(\text{OAc})_2$ (2 mol%), **(R)-DTBM-SEGPHOS** (2.2 mol%), the alkene substrate (1.0 equiv), and the hydroxylamine ester (1.2 equiv).
- Add anhydrous THF to achieve the desired concentration (e.g., 0.5 M).
- Add DEMS (2.0 equiv) dropwise to the reaction mixture.
- Stir the reaction at 40 °C for up to 36 hours, monitoring for completion.
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO_3 or NH_4Cl .

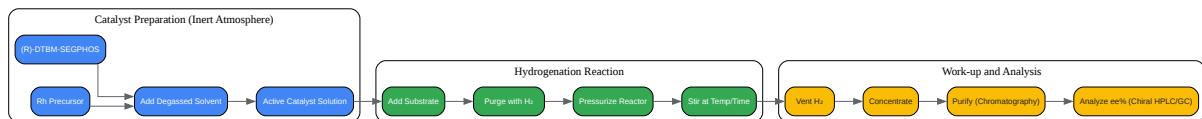
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.[\[11\]](#)[\[12\]](#)

Synthesis of [(R)-DTBM-SEGPHOS] NiCl_2 Complex

This protocol describes the preparation of the nickel(II) chloride complex of **(R)-DTBM-SEGPHOS**.[\[16\]](#)

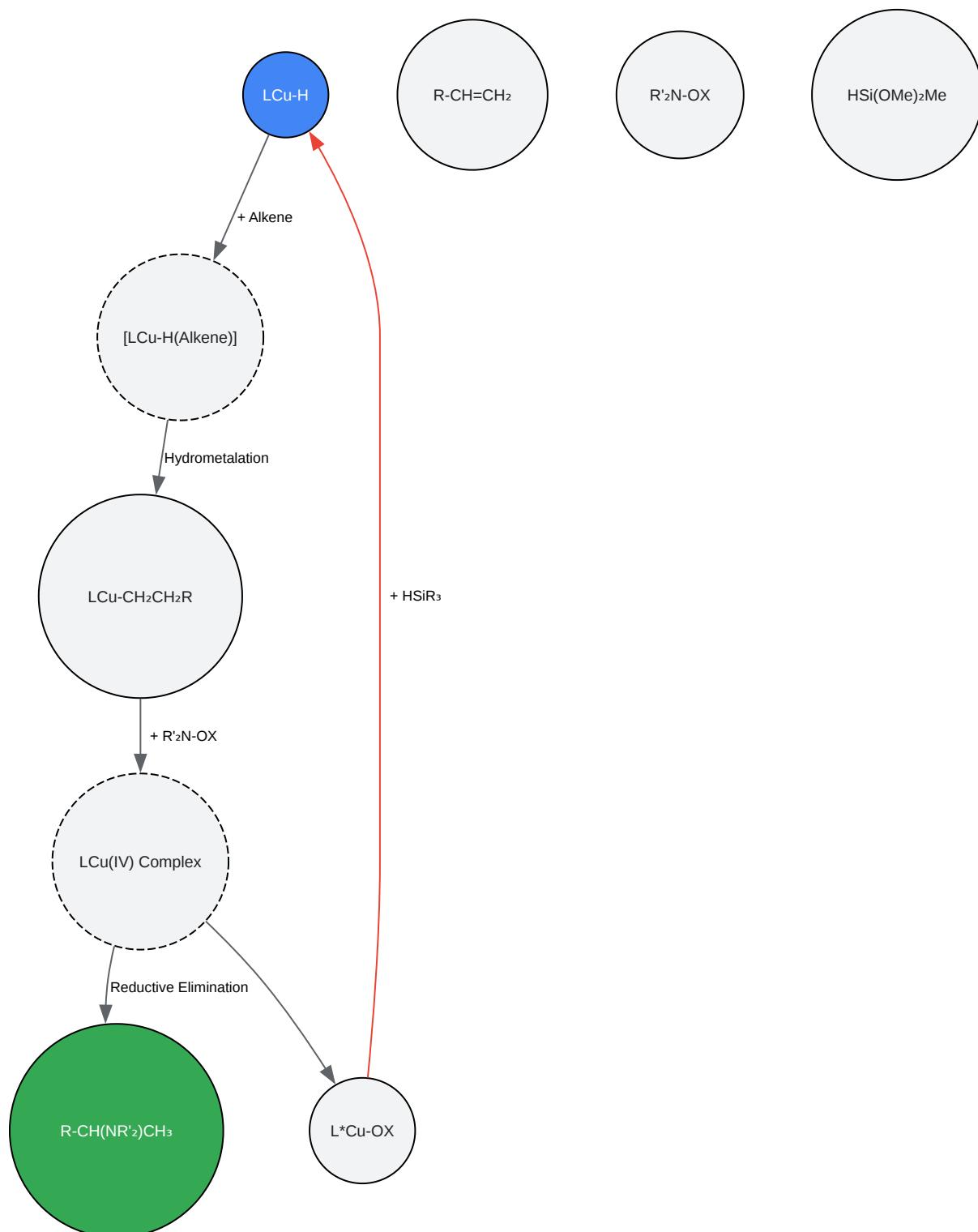
Materials:

- **(R)-DTBM-SEGPHOS**
- Nickel(II) chloride (NiCl_2)
- Acetonitrile
- Round-bottomed flask with reflux condenser
- Magnetic stir bar

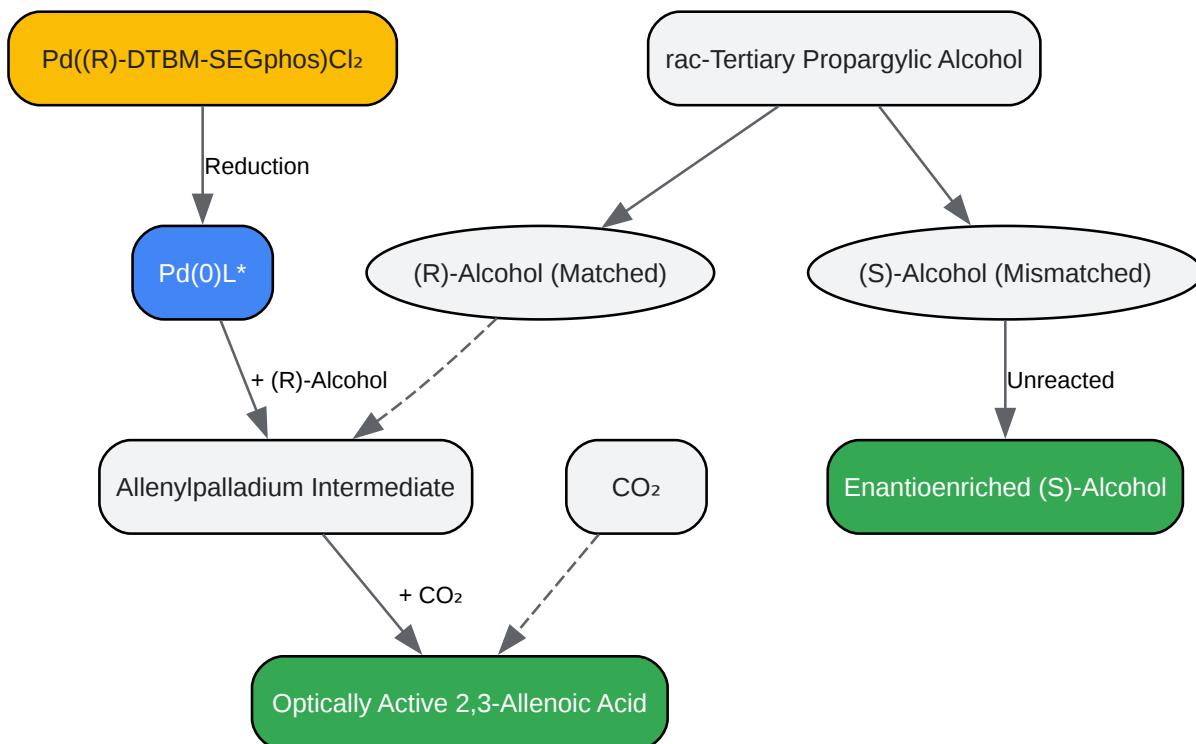

Procedure:

- To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add **(R)-DTBM-SEGPHOS** (1.00 g, 0.85 mmol, 1 equiv) and NiCl_2 (110 mg, 0.85 mmol, 1 equiv).
- Add acetonitrile (15 mL).
- Attach a reflux condenser and purge the system with nitrogen for 5 minutes. Maintain a nitrogen atmosphere.
- Heat the mixture at reflux in an oil bath for 16 hours.
- While the mixture is still warm, filter it through a pad of Celite®.

- Wash the Celite® with additional acetonitrile until the filtrate is colorless.
- Concentrate the filtrate on a rotary evaporator.
- Dissolve the resulting solid in dichloromethane, transfer to a vial, and concentrate again.
- Dry the solid under high vacuum to yield [(R)-DTBM-SEGPHOS]NiCl₂ as a fine dark green-black powder.[16]


Visualizations: Mechanisms and Workflows

The following diagrams illustrate key processes involving the **(R)-DTBM-SEGPHOS** ligand.



[Click to download full resolution via product page](#)

General workflow for asymmetric hydrogenation.

[Click to download full resolution via product page](#)

Proposed mechanism for CuH-catalyzed hydroamination.

[Click to download full resolution via product page](#)

Logical flow of Pd-catalyzed kinetic resolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.takasago.com [assets.takasago.com]
- 2. SEGPHOS - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. (R)-DTBM-SEGPHOS 566940-03-2 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]

- 8. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pd((R)-DTBM-SEGphos)Cl₂-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes [organic-chemistry.org]
- 13. CuH-Catalyzed Olefin Functionalization: from Hydroamination to Carbonyl Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. DSpace [deposit.ub.edu]
- To cite this document: BenchChem. [(R)-DTBM-SEGPHOS: A Comprehensive Technical Guide for Asymmetric Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029178#what-is-r-dtbm-segphos-ligand>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com